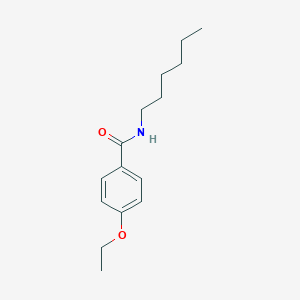

4-ethoxy-N-hexylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H23NO2 |

|---|---|

Molecular Weight |

249.35 g/mol |

IUPAC Name |

4-ethoxy-N-hexylbenzamide |

InChI |

InChI=1S/C15H23NO2/c1-3-5-6-7-12-16-15(17)13-8-10-14(11-9-13)18-4-2/h8-11H,3-7,12H2,1-2H3,(H,16,17) |

InChI Key |

DVULTXGAQFVDFR-UHFFFAOYSA-N |

SMILES |

CCCCCCNC(=O)C1=CC=C(C=C1)OCC |

Canonical SMILES |

CCCCCCNC(=O)C1=CC=C(C=C1)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Design for 4 Ethoxy N Hexylbenzamide

Retrosynthetic Analysis and Identification of Key Precursors for N-Substituted Benzamides

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For N-substituted benzamides, the most common retrosynthetic disconnection involves cleaving the amide C-N bond. This approach identifies a carboxylic acid or its activated derivative and a primary or secondary amine as the key precursors.

Applying this strategy to 4-ethoxy-N-hexylbenzamide, the primary disconnection is at the amide bond, which links the hexylamino group to the benzoyl group. This bond cleavage logically leads to two key precursors:

4-ethoxybenzoic acid : This component provides the acyl portion of the final molecule. It is a readily available aromatic carboxylic acid.

n-Hexylamine : This primary aliphatic amine serves as the nucleophile that forms the N-substituted part of the amide.

The forward synthesis, therefore, involves the formation of an amide bond between 4-ethoxybenzoic acid and n-hexylamine. This can be achieved through several synthetic pathways, which are explored in the following sections.

Optimized Synthetic Pathways to 4-ethoxy-N-hexylbenzamide

Several methodologies exist for the formation of the amide bond in 4-ethoxy-N-hexylbenzamide, ranging from classical two-step procedures to more modern, direct, and environmentally benign approaches.

A traditional and reliable method for synthesizing amides involves a two-step process: esterification of the carboxylic acid followed by amidation of the resulting ester.

Esterification : 4-ethoxybenzoic acid can be converted to an ester, such as methyl 4-ethoxybenzoate, through Fischer esterification. This typically involves reacting the carboxylic acid with an excess of the corresponding alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid.

Amidation : The resulting ester, being more reactive than the parent carboxylic acid, can then undergo nucleophilic acyl substitution with n-hexylamine to form 4-ethoxy-N-hexylbenzamide. This amidation of esters can sometimes require elevated temperatures or the use of a base to facilitate the reaction. researchgate.net For instance, the reaction of methyl esters with n-hexylamine has been shown to produce the corresponding N-hexylamides in good yields. researchgate.net

Alternatively, direct amidation of the carboxylic acid is often preferred for its step economy. This typically requires the use of coupling agents to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. acs.org The reaction of 4-dimethylamino benzoic acid with various primary aliphatic amines, including hexylamine (B90201), using DCC and HOBt in DMF has been shown to be an efficient method for producing N-alkylbenzamides. acs.org

In line with the principles of green chemistry, which aim to reduce waste and use less hazardous substances, several alternative methods for amide synthesis have been developed. semanticscholar.orgrasayanjournal.co.in These methods often offer advantages such as shorter reaction times, higher yields, and the elimination of toxic solvents and reagents.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates. tandfonline.com The synthesis of N-substituted benzamides can be achieved rapidly and in high yields under solvent-free conditions using microwave heating. mdpi.comresearchgate.net For example, the reaction of primary amines with benzoic acid under microwave irradiation (200 W, 150 °C) for a few minutes can produce amides in yields exceeding 90% without the need for a catalyst. tandfonline.com This approach minimizes the use of solvents and reduces energy consumption compared to conventional heating methods.

Solvent-Free Synthesis: Conducting reactions without a solvent is a key principle of green chemistry. Solvent-free methods for amide synthesis have been developed using various techniques. One approach involves the direct heating of a triturated mixture of a carboxylic acid and urea (B33335) (as an ammonia (B1221849) source, though less relevant for N-substituted amides) with a catalyst like boric acid. semanticscholar.org Another method involves the Friedel-Crafts arylation of isocyanates under solvent-free conditions using a Brønsted superacid, which can be adapted for amide synthesis. rsc.org Infrared irradiation has also been used to promote the solventless reaction between carboxylic acids and primary amines, yielding amides in good yields. scirp.org

The following table summarizes a comparison between conventional and microwave-assisted synthesis for benzamide (B126) derivatives.

| Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | Reflux in solvent | Several hours | Variable | tandfonline.com |

| Microwave Irradiation | Solvent-free, 200-495 W | 3.5-12 minutes | Good to Excellent (>90%) | tandfonline.com |

The use of catalysts is a cornerstone of green chemistry as it allows for more efficient reactions with lower energy input and reduced waste. rsc.org Several catalytic systems have been developed for direct amide bond formation.

Boron-Based Catalysts: Boron-containing catalysts, such as boric acid and various arylboronic acids, are effective for the direct dehydrative condensation of carboxylic acids and amines. jimcontent.comnih.govorgsyn.org These catalysts are generally non-toxic, inexpensive, and tolerant of a wide range of functional groups. The reaction typically proceeds by heating the carboxylic acid, amine, and a catalytic amount of the boron compound in a solvent that allows for the azeotropic removal of water, such as toluene (B28343) or xylene. jimcontent.com For instance, boric acid has been shown to effectively catalyze the amidation of various carboxylic acids with primary amines. orgsyn.org Arylboronic acids, particularly those with electron-withdrawing groups, can also serve as efficient catalysts, sometimes in cooperation with a co-catalyst like 4-(dimethylamino)pyridine N-oxide (DMAPO). researchgate.net

Palladium-Catalyzed Synthesis: Palladium catalysts are well-known for their utility in C-N bond-forming reactions. syr.edu Palladium-catalyzed methods can be employed for the synthesis of benzamides, often through the ortho-arylation of existing benzamides to create more complex structures. nih.govacs.orgrsc.org For the direct synthesis of amides from aryl halides and amines, palladium-catalyzed carbonylative coupling is a relevant approach. A study demonstrated the synthesis of N-hexylbenzamide from iodobenzene (B50100) and n-hexylamine using a palladium acetate (B1210297) catalyst and molybdenum hexacarbonyl as a solid CO source in a deep eutectic solvent, achieving high yields under mild conditions. researchgate.net

The table below presents various catalytic systems used in the synthesis of benzamide analogs.

| Catalyst System | Precursors | Conditions | Yield | Reference |

|---|---|---|---|---|

| Boric Acid | Carboxylic Acid + Amine | Toluene, reflux | High | orgsyn.org |

| Arylboronic Acid | Carboxylic Acid + Amine | Toluene, reflux | Good to Excellent | researchgate.net |

| Pd(OAc)₂ / Mo(CO)₆ | Aryl Iodide + Amine + CO | Deep Eutectic Solvent, 80°C | Up to 99% | researchgate.net |

Yield Enhancement and Purity Considerations in Production of N-hexylbenzamide Analogs

Optimizing the yield and ensuring the purity of the final product are critical aspects of chemical synthesis. For N-hexylbenzamide analogs, several factors can be controlled to achieve these goals.

Yield Enhancement: The choice of synthetic route and reaction conditions plays a significant role in maximizing the yield. As noted, microwave-assisted and catalytic methods often provide higher yields in shorter reaction times compared to traditional methods. tandfonline.com For direct amidation reactions, the efficient removal of the water byproduct is crucial to drive the equilibrium towards product formation. This is often achieved by azeotropic distillation using a Dean-Stark apparatus when the reaction is performed in a suitable solvent like toluene. jimcontent.com The stoichiometry of the reactants can also be optimized; for example, using a slight excess of the amine can help to ensure complete conversion of the carboxylic acid.

Purity Considerations and Purification Methods: The primary impurities in amide synthesis often arise from unreacted starting materials or side products from the coupling reagents. For example, when using DCC as a coupling agent, the byproduct N,N'-dicyclohexylurea (DCU) is formed, which is sparingly soluble in many organic solvents and can often be removed by filtration. acs.org

Common purification techniques for N-substituted benzamides include:

Recrystallization : This is a highly effective method for purifying solid products. The crude product is dissolved in a hot solvent in which it is soluble, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solvent. A mixture of ethanol (B145695) and water is often a suitable solvent system for recrystallizing benzamide derivatives. acs.org

Column Chromatography : For products that are difficult to crystallize or when impurities have similar solubility profiles, silica (B1680970) gel column chromatography is a powerful purification method. nih.govrsc.org A suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is used to separate the desired product from impurities based on their differential adsorption to the silica gel stationary phase. rsc.org

Aqueous Work-up : After the reaction is complete, an aqueous work-up is typically performed to remove water-soluble impurities. This may involve washing the organic layer with a dilute acid solution to remove any unreacted amine, followed by a wash with a dilute base to remove unreacted carboxylic acid, and finally with brine to remove residual water. nih.gov

By carefully selecting the synthetic methodology and employing appropriate purification techniques, 4-ethoxy-N-hexylbenzamide and its analogs can be produced in high yield and purity.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment of 4 Ethoxy N Hexylbenzamide

High-Resolution Mass Spectrometry Applications for Molecular Formula Confirmation of Benzamide (B126) Derivatives

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. Unlike low-resolution mass spectrometry which provides a nominal mass (an integer), HRMS provides an exact mass to several decimal places. This precision allows for the unambiguous determination of a molecular formula, as very few combinations of atoms will have the same exact mass. youtube.comjeolusa.com

For 4-ethoxy-N-hexylbenzamide, the molecular formula is C15H23NO2. The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). This calculated mass serves as a benchmark against which the experimentally measured mass is compared.

The power of HRMS lies in its ability to differentiate between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. For instance, a nominal mass of 249 could correspond to numerous molecular formulas, but only one will match the exact mass measured by HRMS within a narrow tolerance, typically less than 5 parts per million (ppm). youtube.com This capability is crucial for confirming the identity of newly synthesized compounds like 4-ethoxy-N-hexylbenzamide and for identifying unknown impurities.

Table 1: Illustrative Example of HRMS Distinguishing Power for a Nominal Mass of 249 This table demonstrates how HRMS could differentiate 4-ethoxy-N-hexylbenzamide from other hypothetical compounds with the same integer mass.

| Molecular Formula | Calculated Exact Mass (Da) |

| C15H23NO2 | 249.17288 |

| C14H19N3O2 | 249.14773 |

| C16H27O2 | 249.19273 |

| C13H23N2O3 | 249.16250 |

| This is an illustrative table. The compounds listed other than the target are hypothetical examples to show the principle of HRMS. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment of 4-ethoxy-N-hexylbenzamide

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-ethoxy-N-hexylbenzamide, both ¹H (proton) and ¹³C (carbon-13) NMR are employed to assign every atom in the structure.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Key parameters are:

Chemical Shift (δ): Indicates the electronic environment of a proton. Protons near electronegative atoms (like oxygen or nitrogen) or aromatic rings are deshielded and appear at a higher chemical shift (downfield).

Integration: The area under a peak is proportional to the number of protons it represents.

Multiplicity (Splitting): Indicates the number of adjacent protons, following the n+1 rule.

¹³C NMR Spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the different carbon environments. researchgate.net The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, making it rare for signals to overlap. researchgate.net

By combining data from related structures, such as N-hexylbenzamide mdpi.com and 4-ethoxy-containing compounds rsc.org, a predicted NMR spectrum for 4-ethoxy-N-hexylbenzamide can be constructed. The aromatic protons of the 4-ethoxyphenyl group are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The ethoxy group will show a quartet and a triplet, while the hexyl chain will exhibit a series of multiplets, with the methylene (B1212753) group attached to the amide nitrogen appearing furthest downfield in the alkyl region.

Table 2: Predicted ¹H and ¹³C NMR Data for 4-ethoxy-N-hexylbenzamide ¹H NMR

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho to C=O) | ~7.75 | Doublet | 2H |

| Aromatic (ortho to O-Et) | ~6.90 | Doublet | 2H |

| Amide N-H | ~6.40 | Broad Triplet | 1H |

| Ethoxy -CH₂- | ~4.05 | Quartet | 2H |

| Hexyl N-CH₂- | ~3.40 | Triplet | 2H |

| Ethoxy -CH₃ | ~1.40 | Triplet | 3H |

| Hexyl -(CH₂)₄- | ~1.3-1.6 | Multiplet | 8H |

¹³C NMR

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide C=O | ~167 |

| Aromatic C-O | ~162 |

| Aromatic C-C=O | ~127 |

| Aromatic CH (ortho to C=O) | ~128 |

| Aromatic CH (ortho to O-Et) | ~114 |

| Ethoxy -CH₂- | ~63 |

| Hexyl N-CH₂- | ~40 |

| Hexyl C2-C5 | ~31, 29, 26, 22 |

| Ethoxy -CH₃ | ~15 |

Chromatographic Techniques (HPLC, GC) for Purity Analysis and Impurity Profiling

Chromatographic methods are essential for separating the target compound from unreacted starting materials, by-products, and other impurities, thereby allowing for its quantification and purity assessment. moravek.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques used.

Gas Chromatography (GC) can also be used if the compound is sufficiently volatile and thermally stable to be vaporized without decomposition. A GC analysis would separate compounds based on their boiling points and interaction with the stationary phase. Impurities with lower boiling points, like hexylamine (B90201), would elute much faster than the target compound.

Table 3: Potential Impurities in the Synthesis of 4-ethoxy-N-hexylbenzamide and their Chromatographic Separation Principle

| Impurity Name | Structure | Rationale for Presence | Principle of Separation from Product |

| 4-Ethoxybenzoic Acid | C₉H₁₀O₃ | Unreacted starting material | More polar; elutes earlier in reverse-phase HPLC. |

| Hexylamine | C₆H₁₅N | Unreacted starting material | More polar and lower boiling point; elutes much earlier in both RP-HPLC and GC. |

| N,N'-Dicyclohexylurea (if DCC is used as coupling agent) | C₁₃H₂₄N₂O | By-product from coupling agent | Different polarity; can be separated by HPLC. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. libretexts.org Both techniques probe the vibrational modes of bonds, but they operate on different principles and have complementary selection rules.

Infrared (IR) Spectroscopy measures the absorption of IR radiation at frequencies corresponding to the vibrations of bonds with a changing dipole moment. For 4-ethoxy-N-hexylbenzamide, IR spectroscopy is particularly useful for identifying the key functional groups. Expected characteristic absorptions include a sharp peak for the N-H stretch of the secondary amide, a strong absorption for the amide C=O (carbonyl) stretch (Amide I band), and a band for the N-H bend (Amide II band). Additionally, C-H stretches from the aromatic ring and the alkyl chains, as well as the characteristic C-O-C stretch of the ethoxy group, would be visible. nist.govresearchgate.net

Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser). beilstein-journals.org It is sensitive to vibrations that cause a change in the polarizability of the molecule. Raman is often excellent for observing symmetric, non-polar bonds. In this molecule, the aromatic ring stretching vibrations would produce strong Raman signals. rsc.org The C=O bond is also typically Raman active.

Table 4: Key Vibrational Frequencies for 4-ethoxy-N-hexylbenzamide

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| Amide N-H | Stretch | 3400 - 3200 | IR |

| Alkyl C-H | Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C-H | Stretch | 3100 - 3000 | IR, Raman |

| Amide C=O | Stretch (Amide I) | 1680 - 1640 | IR, Raman |

| Aromatic C=C | Stretch | 1600, 1500 | IR, Raman |

| Amide N-H | Bend (Amide II) | 1570 - 1515 | IR |

| Ether C-O-C | Asymmetric Stretch | 1250 - 1200 | IR |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.orglibretexts.org This technique provides unambiguous proof of a molecule's structure by mapping the electron density from the diffraction pattern of X-rays passing through a single crystal. sciencemuseum.org.uk

If a suitable single crystal of 4-ethoxy-N-hexylbenzamide could be grown, X-ray crystallography would provide a definitive three-dimensional model of the molecule. This would confirm not only the connectivity of the atoms but also provide precise data on:

Bond Lengths and Angles: Confirming expected geometries, such as the planarity of the amide group and the benzene ring.

Conformation: Revealing the torsion angles and the specific spatial arrangement of the flexible hexyl and ethoxy groups.

Intermolecular Interactions: Identifying how the molecules pack in the crystal lattice. This is particularly important for visualizing hydrogen bonds, such as the one between the amide N-H of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, which dictates the solid-state supramolecular structure.

As of now, there is no publicly available crystal structure for 4-ethoxy-N-hexylbenzamide. Therefore, this section describes the potential of the technique, which is contingent upon the successful crystallization of the compound.

Computational Chemistry and Theoretical Investigations of 4 Ethoxy N Hexylbenzamide

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. northwestern.edumdpi.com These calculations, based on the principles of quantum mechanics, can determine the electronic structure, which in turn governs the chemical properties of a compound like 4-ethoxy-N-hexylbenzamide. northwestern.edu

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. youtube.comnumberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comlibretexts.org The HOMO, being the highest energy orbital with electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor, defining the molecule's electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity. tandfonline.com

For benzamide (B126) derivatives, FMO theory helps in understanding how substituents on the benzene (B151609) ring or the amide nitrogen affect their reactivity. sci-hub.se For instance, the introduction of different functional groups can alter the energies of the HOMO and LUMO, thereby influencing the molecule's reaction pathways. sci-hub.sepku.edu.cn In the case of 4-ethoxy-N-hexylbenzamide, the ethoxy group at the para position and the hexyl group on the nitrogen atom would modulate the electron density distribution and, consequently, the HOMO and LUMO energy levels, impacting its reactivity profile. sci-hub.se Computational studies on similar substituted benzamides have shown that such modifications can significantly change the HOMO-LUMO gap and thus the molecule's stability and reactivity. sci-hub.setandfonline.com

Table 1: Frontier Molecular Orbital (FMO) Parameters for Substituted Benzamides

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzamide | - | - | 5.65 |

| N-benzhydryl benzamide | - | - | 5.37 |

| N,N-diphenethyl benzamide | - | - | 5.44 |

| N,N-dihexyl benzamide | - | - | 5.49 |

This table presents data from a benchmark study on benzamide derivatives, illustrating how N-substitution influences the HOMO-LUMO energy gap. sci-hub.se A lower energy gap generally indicates higher reactivity.

The Molecular Electrostatic Potential (MEP or ESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netlibretexts.org It maps the electrostatic potential onto the electron density surface of the molecule. uni-muenchen.de Different colors on the ESP map represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netuni-muenchen.de Green areas represent neutral or low potential regions. researchgate.net

For 4-ethoxy-N-hexylbenzamide, an ESP analysis would reveal the electron-rich areas, likely around the oxygen atoms of the ethoxy and carbonyl groups, and the π-system of the benzene ring. chemrxiv.org These regions would be the primary sites for interaction with electrophiles. researchgate.net Conversely, the hydrogen atoms of the amide group and the alkyl chain would exhibit positive potential. chemrxiv.org This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the compound's physical properties and its interactions with biological targets. researchgate.net The charge distribution, often quantified using methods like Mulliken population analysis, provides numerical values for the partial charges on each atom, complementing the visual information from the ESP map. researchgate.net

Frontier Molecular Orbital (FMO) Theory Applications in Benzamide Reactivity

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions (In Silico)

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. galaxyproject.org By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, molecular flexibility, and the interactions between a ligand and its target protein. galaxyproject.orgnih.gov

For 4-ethoxy-N-hexylbenzamide, MD simulations can explore its conformational landscape, identifying the most stable arrangements of the flexible hexyl chain and the orientation of the ethoxy group. mdpi.com This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. mdpi.com

In the context of ligand-target interactions, MD simulations are used to refine docking poses and to assess the stability of the ligand-protein complex. mdpi.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. easychair.org The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common analyses performed on MD trajectories to evaluate the stability of the complex and the flexibility of different regions of the protein and ligand, respectively. biorxiv.orgmdpi.com By simulating the unbinding process, methods like τ-random acceleration molecular dynamics (τRAMD) can even be used to estimate the residence time of a ligand in its binding site, a critical parameter for drug efficacy. nih.gov

Density Functional Theory (DFT) Studies on Reaction Mechanisms Involving 4-ethoxy-N-hexylbenzamide

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of many-body systems. solubilityofthings.comaimspress.com It has become a popular tool for investigating reaction mechanisms due to its balance of accuracy and computational cost. mdpi.comresearchgate.net DFT calculations can be used to determine the geometries of reactants, transition states, and products, as well as their corresponding energies. chemrxiv.org This information allows for the elucidation of reaction pathways and the calculation of activation energies, providing a detailed understanding of the reaction's feasibility and kinetics. researchgate.net

For reactions involving 4-ethoxy-N-hexylbenzamide, DFT studies could be employed to investigate various transformations, such as hydrolysis of the amide bond, electrophilic substitution on the aromatic ring, or reactions involving the ethoxy group. By modeling the potential energy surface of a given reaction, researchers can identify the lowest energy path from reactants to products, including any intermediate steps. chemrxiv.org The insights gained from these studies are invaluable for optimizing reaction conditions and for designing novel synthetic routes. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Approaches for Predictive Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. conicet.gov.armeilerlab.orgresearchgate.net These models are built by identifying molecular descriptors that are relevant to the property of interest and then using statistical methods, such as multiple linear regression or machine learning algorithms, to establish a quantitative relationship. researchgate.netnih.gov

Molecular descriptors can be categorized into various types, including constitutional, topological, geometrical, and electronic descriptors. researchgate.net For a QSAR/QSPR study of 4-ethoxy-N-hexylbenzamide and related compounds, descriptors could include molecular weight, logP (a measure of lipophilicity), molar refractivity, and quantum chemical parameters like HOMO/LUMO energies and dipole moment. nih.gov

Once a statistically robust QSAR/QSPR model is developed and validated, it can be used to predict the activity or property of new, unsynthesized compounds. conicet.gov.armdpi.com This predictive capability is highly valuable in drug discovery and materials science, as it allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing, thereby saving time and resources. conicet.gov.ar

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 4-ethoxy-N-hexylbenzamide |

| Benzamide |

| N-benzhydryl benzamide |

| N,N-diphenethyl benzamide |

| N,N-dihexyl benzamide |

Mechanistic Studies on Biological Interactions and Molecular Targets of 4 Ethoxy N Hexylbenzamide in Vitro and in Silico

Receptor Binding Studies and Ligand-Protein Interaction Profiling (In Silico and Cell-Free Systems)

Receptor binding studies are fundamental in determining whether a compound can interact with specific protein receptors, which is often the initial step in its pharmacological action. These studies can be conducted using computational (in silico) methods or in controlled laboratory environments without living cells (cell-free systems).

Cell-free systems provide a method to validate in silico predictions and quantify binding interactions. nih.govpromega.com These assays use purified proteins and the compound of interest to measure binding, often through techniques like fluorescence polarization or surface plasmon resonance. nottingham.ac.uk Cell-free assays can rapidly screen for inhibitors of protein-protein interactions. nih.gov For example, a cell-free system was developed to screen for inhibitors of the interaction between the SARS-CoV-2 Spike protein and the hACE2 receptor. nih.gov Such a system could theoretically be adapted to study the binding of 4-ethoxy-N-hexylbenzamide to a putative receptor target.

Table 1: Examples of In Silico and Cell-Free Interaction Studies on Benzamide (B126) Analogs

| Compound/Class | Target | Method | Key Finding | Citation |

|---|---|---|---|---|

| N-arylated-4-yl-benzamides | Mushroom Tyrosinase | Molecular Docking | Predicted good binding to the enzyme's active site. | rsc.orgresearchgate.net |

| N-ethyl-4-(pyridin-4-yl)benzamide series | ROCK1 Kinase | Molecular Docking & Dynamics | Identified critical hydrophobic and hydrogen bond interactions. | nih.gov |

| N-Benzyl-N-(3-(tertbutyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino) benzamide | Farnesoid X receptor α (FXRα) | Molecular Dynamics | Demonstrated antagonist binding that stabilizes the receptor dimer. | science.gov |

| General Benzamides | Sigma Receptors | Binding Assays | Benzamide ligands are known to possess high affinity for sigma receptors. | itn.pt |

Enzyme Inhibition Kinetics and Mechanism of Action (In Vitro Investigations)

Benzamide derivatives are known to act as inhibitors for a wide range of enzymes. In vitro enzyme inhibition studies are critical for characterizing the potency and mechanism by which a compound like 4-ethoxy-N-hexylbenzamide might interfere with enzyme function. These studies determine key kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

For example, studies on N-alkyl amides as inhibitors of the MEK1 protein kinase have shown that the assay format can influence the perceived potency and mechanism of inhibition (e.g., ATP-competitive, noncompetitive, or uncompetitive). nih.gov A study on N-arylated benzamides targeting mushroom tyrosinase identified a non-competitive inhibition mechanism, with a Kᵢ value of 0.016 μM for the most potent compound. rsc.orgresearchgate.net This indicates that the inhibitor binds to a site on the enzyme distinct from the substrate-binding site.

Another important area of investigation is mechanism-based inactivation, where the inhibitor is converted by the target enzyme into a reactive species that irreversibly inactivates the enzyme. A benzamide derivative designed as a terminal acetylene (B1199291) inhibitor of cytochrome P450 2B6 was shown to be a mechanism-based inactivator with a maximal rate constant (k_inact) of 0.09 min⁻¹ and an apparent Kᵢ of 5.1 μM. nih.gov

Table 2: Enzyme Inhibition Data for Benzamide Analogs

| Compound/Class | Enzyme Target | Inhibition Type | Key Parameters | Citation |

|---|---|---|---|---|

| N-arylated-4-yl-benzamide (compound 9c) | Mushroom Tyrosinase | Non-competitive | Kᵢ = 0.016 µM | rsc.orgresearchgate.net |

| N-hexyl-3,4-dihydroxybenzamide | Trypanosome alternative oxidase | Inhibitor | Identified as an inhibitor in a cell-free mitochondrial preparation. | iucr.org |

| N-(3,5-dichloro-4-pyridyl)-4-methoxy-3-(prop-2-ynyloxy)benzamide | Cytochrome P450 2B6 | Mechanism-based inactivator | k_inact = 0.09 min⁻¹, Kᵢ = 5.1 µM | nih.gov |

| N-alkyl amide (CI-1040 analog) | MEK1 Kinase | Inhibitor | Potency was found to be dependent on the assay format (prevention of activation vs. inhibition of catalysis). | nih.gov |

Cellular Uptake and Subcellular Localization Studies (In Vitro Cellular Models)

For a compound to exert a biological effect on intracellular targets, it must first cross the cell membrane and reach the appropriate subcellular compartment. Cellular uptake and localization studies, typically performed in in vitro cell cultures, are used to investigate these processes.

Techniques such as immunofluorescence and the use of radiolabeled compounds are common. For instance, immunofluorescence assays were used to determine that the benzamide derivative VKNG-2 did not alter the subcellular localization of the ABCG2 transporter protein in S1-M1-80 colon cancer cells, suggesting its mechanism did not involve removing the transporter from the cell membrane. mdpi.com

Studies using radioiodinated benzamide derivatives in melanoma cell lines (B16F10) have demonstrated time-dependent cellular uptake. mdpi.com One technetium-99m labeled benzamide complex showed high levels of cellular uptake and internalization in B16F1 melanoma cells, with nearly half of the administered radioactivity associated with the cells after 4 hours. itn.pt The distribution of a compound within the cell is influenced by transporters and binding to intracellular proteins. It can be directed to specific organelles like the nucleus or mitochondria, where it can modulate gene expression or cellular metabolism, respectively.

Modulation of Key Biological Pathways (In Vitro Cellular Models)

Once inside the cell, a compound can modulate various signaling pathways that control fundamental processes like cell proliferation, apoptosis (programmed cell death), and metabolism.

Benzamide derivatives have been shown to influence several key pathways. For example, N-(6-((7-nitrobenzo[c] smolecule.comresearchgate.netoxadiazol-4-yl)thio)hexyl)benzamide was found to disrupt the protein-protein interaction between GSTP1-1 and TRAF2. nih.gov This is significant because GSTP1-1 can inhibit apoptosis by sequestering TRAF2, so disrupting this complex can promote apoptosis. nih.gov The study found that this benzamide derivative could inhibit the formation of the TRAF2-GSTP1-1 complex both in the presence and absence of glutathione (B108866). nih.gov Other benzamides are known to affect gene expression related to cell cycle regulation and apoptosis. For example, the benzamide derivative VKNG-2 was shown to inhibit the ABCG2 transporter, an ATP-binding cassette transporter that effluxes chemotherapy drugs from cancer cells, thereby restoring the efficacy of those drugs. mdpi.com

Structure-Activity Relationship (SAR) Studies of 4-ethoxy-N-hexylbenzamide Analogs for Modulating Biological Activity

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.govsmolecule.com By synthesizing and testing a series of related analogs, researchers can identify which parts of the molecule are essential for activity (the pharmacophore) and which can be modified to improve potency or other properties.

For a molecule like 4-ethoxy-N-hexylbenzamide, SAR studies would involve modifying three key regions: the 4-ethoxy group on the phenyl ring, the N-hexyl chain, and the core benzamide linker.

The Benzamide Core: The amide linker is often crucial for activity, frequently participating in hydrogen bonding with the target protein. nottingham.ac.uksolubilityofthings.com In a series of pyrido[1,2-a]pyrimidine-based inhibitors of the POT1 protein, the amide group was found to be essential for activity by forming a hydrogen bond with a tyrosine residue in the protein. nottingham.ac.uk

The N-Alkyl Chain (N-hexyl): The length and nature of the N-alkyl chain can significantly impact lipophilicity, cell permeability, and binding affinity. In a study of 3,4,5-trihydroxy-N-alkyl-benzamides, varying the alkyl chain length from ethyl to hexyl influenced the anticancer activity against HCT-116 colon cancer cells. researchgate.net

The Substituted Phenyl Ring (4-ethoxy): Substituents on the phenyl ring can influence electronic properties, steric fit, and metabolic stability. For POT1 inhibitors, electron-withdrawing groups on the phenyl ring were found to be essential for strong binding. nottingham.ac.uk In contrast, for a series of benzothiazole-phenyl analogs acting as dual sEH/FAAH inhibitors, the addition of trifluoromethyl groups to the aromatic rings was well-tolerated by the enzymes but did not improve metabolic stability. evitachem.com The rigidity of a molecule can also be a factor; cyclization of some active linear carboxamidrazones led to diminished activity, possibly due to increased lipophilicity or a failure to fit into the enzyme's active site. aston.ac.uk

Exploration of 4 Ethoxy N Hexylbenzamide in Non Clinical Applications

Role in Material Science and Polymer Chemistry

While specific studies focusing exclusively on 4-ethoxy-N-hexylbenzamide in material science are not widely documented, the broader class of N-alkyl benzamides is recognized for its utility in polymer chemistry. The structural components of 4-ethoxy-N-hexylbenzamide—the aromatic ring, the secondary amide group, and the hexyl chain—suggest its potential as a monomer or a functional additive in the creation of advanced polymers.

Benzamide (B126) derivatives are utilized in creating polymers with tailored mechanical or thermal properties. smolecule.com Certain derivatives find application in specialized fields such as photorefractive materials. evitachem.com Research has demonstrated that N-alkyl substituted poly(p-benzamide)s can serve as valuable macromonomers. These can be incorporated into step-growth polymers, including polyesters, polyamides, and polyurethanes, to form a variety of copolymer architectures. sonar.ch

Furthermore, synthetic methods have been developed for the chain-growth polymerization of N-alkyl benzamide monomers. researchgate.netacs.org This technique allows for the creation of well-defined aromatic polyamides with controlled molecular weights and low polydispersity. researchgate.net Such controlled polymerization is crucial for producing materials with consistent and predictable properties. A patent from 1955 describes the polymerization of N-alkyl-N-vinylbenzamides to produce novel polymeric materials useful as molding resins, coatings, and films, highlighting the long-standing interest in this class of compounds for material applications. google.com The synthesis of high molecular weight poly(p-benzamide)s carrying N-alkyl groups has been achieved, underscoring their importance as building blocks for robust materials. acs.org

Applications in Analytical Chemistry as a Standard or Reagent

There is no evidence in the scientific literature to suggest that 4-ethoxy-N-hexylbenzamide is used as a certified analytical standard. Chemical suppliers of similar rare compounds often provide them for research purposes without extensive analytical characterization, placing the responsibility of confirming identity and purity on the buyer.

However, the benzamide functional group itself has established applications in analytical chemistry. The benzamide chromophore is widely employed as a "Cottonogenic derivative" in stereochemical studies of primary and secondary amines using circular dichroism (CD) spectroscopy. nih.govresearchgate.net This method, known as the exciton (B1674681) chirality method, is reliable because the benzamide group possesses a well-defined geometry and conformation. nih.gov By reacting an amine with a benzoyl derivative, a chromophore is introduced that allows for the determination of the amine's absolute configuration through CD analysis. nih.govtandfonline.com While this application is general to the benzamide class and not specific to 4-ethoxy-N-hexylbenzamide, it represents a potential use in specialized analytical contexts.

Potential as a Synthetic Intermediate for Novel Chemical Compounds

The most significant potential for 4-ethoxy-N-hexylbenzamide lies in its role as a synthetic intermediate for the creation of novel and more complex molecules. The amide functionality is a cornerstone of organic and medicinal chemistry, present in up to 25% of all pharmaceuticals. cbijournal.com The synthesis of N-alkyl benzamides is a well-established chemical transformation, typically achieved through the condensation reaction between a carboxylic acid (or an activated derivative like benzoyl chloride) and a primary amine. cbijournal.comresearchgate.netnih.gov Therefore, 4-ethoxy-N-hexylbenzamide can be readily prepared from 4-ethoxybenzoic acid and hexylamine (B90201).

Once formed, 4-ethoxy-N-hexylbenzamide serves as a versatile scaffold for further chemical modification at several positions:

The Aromatic Ring: The benzene (B151609) ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can modulate the molecule's properties.

The Ethoxy Group: The ether linkage can potentially be cleaved to reveal a phenol (B47542) (a 4-hydroxy-N-hexylbenzamide). This hydroxyl group can then be used for subsequent reactions, such as O-alkylation to introduce different side chains, a strategy used in the synthesis of other benzamide derivatives. researchgate.net

The Amide N-H Bond: The hydrogen on the amide nitrogen can be substituted, converting the secondary amide into a tertiary amide.

The Hexyl Chain: The alkyl chain provides a lipophilic segment and a potential site for terminal functionalization, although this is a more complex synthetic challenge.

This versatility makes it a valuable starting point for generating libraries of new compounds. For instance, N-hexylbenzamide derivatives have been used as intermediates in the synthesis of potent enzyme inhibitors and other biologically active molecules. nih.govnih.govthieme-connect.com In one study, an N-(6-mercaptohexyl)benzamide was used as a key building block to synthesize a metabolically stable inhibitor of the GSTP1-1 enzyme, which is implicated in cancer. nih.gov

Table 1: Potential Synthetic Transformations for 4-ethoxy-N-hexylbenzamide This table is illustrative and based on general chemical principles and analogous reactions reported for similar compounds.

| Functional Group | Reaction Type | Reagents & Conditions | Potential Product |

|---|---|---|---|

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | 4-ethoxy-N-hexyl-nitrobenzamide derivative |

| Aromatic Ring | Halogenation | Br₂, FeBr₃ | Bromo-4-ethoxy-N-hexylbenzamide derivative |

| Ethoxy Group | Ether Cleavage | BBr₃ or HBr | 4-hydroxy-N-hexylbenzamide |

| Amide N-H | Alkylation | NaH, then Alkyl Halide (e.g., CH₃I) | 4-ethoxy-N-hexyl-N-methylbenzamide |

| Amide Bond | Hydrolysis | Strong Acid or Base, Heat | 4-ethoxybenzoic acid and hexylamine |

Investigation in Agrochemical or Industrial Catalysis Contexts

The benzamide structural motif is prevalent in biologically active molecules, including agrochemicals. cbijournal.com Specifically, benzamide derivatives have been reported to possess fungicidal properties, making them an area of interest for the development of new crop protection agents. researchgate.net Studies have evaluated various N-(alkyl/aryl)-benzamide derivatives for their antimicrobial and antifungal potential, indicating that this class of compounds is a viable starting point for agrochemical research. tandfonline.com The combination of the ethoxy-substituted ring and the N-hexyl chain in 4-ethoxy-N-hexylbenzamide could be explored for such activities.

In the context of industrial catalysis, there is no evidence that 4-ethoxy-N-hexylbenzamide itself is used as a catalyst. Instead, research has focused on developing efficient catalytic methods for its synthesis. The formation of the amide bond is a critical reaction, and various catalytic systems have been developed to improve its efficiency and sustainability. researchgate.net These include:

Triazine-based dehydro-condensation agents: Systems using 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in combination with a tertiary amine have been shown to be efficient for amide synthesis. researchgate.netmdpi.com

Metal-catalyzed transamidation: Zinc-based catalysts have been successfully used to facilitate transamidation reactions, offering an alternative route to amide bond formation. rsc.org

These catalytic advancements are relevant to the industrial production of 4-ethoxy-N-hexylbenzamide and other similar amides, rather than its application as a catalyst.

Future Perspectives and Emerging Research Directions for 4 Ethoxy N Hexylbenzamide

Novel Sustainable Synthetic Strategies and Production Methods

Traditional amide synthesis often involves coupling reagents that can be costly and generate significant waste. The future of producing 4-ethoxy-N-hexylbenzamide and its derivatives will likely focus on more sustainable and environmentally benign methods. Research into greener chemical processes provides several promising avenues.

One such strategy is mechanochemical synthesis , which uses mechanical force (e.g., ball milling) to drive chemical reactions, often in the absence of bulk solvents. cardiff.ac.uk This technique has been successfully applied to direct amidation reactions. cardiff.ac.uk For the synthesis of 4-ethoxy-N-hexylbenzamide, this would involve milling 4-ethoxybenzoic acid or its ester with hexylamine (B90201), potentially with a catalytic amount of a base like potassium tert-butoxide. cardiff.ac.uk This approach offers advantages like reduced solvent waste, lower energy consumption, and potentially higher yields compared to conventional solution-phase reactions. cardiff.ac.uk

Another sustainable approach involves the use of triazine-based dehydro-condensation agents . mdpi.com Systems using 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in conjunction with a tertiary amine have proven highly efficient for amide bond formation. mdpi.com This method is attractive due to its operational simplicity, rapid reaction times (often under 15 minutes), and high yields. mdpi.com Applying this to 4-ethoxy-N-hexylbenzamide would involve reacting 4-ethoxybenzoic acid and hexylamine in the presence of the CDMT/tertiary amine system. This protocol serves as a more economical and viable alternative to other costly coupling agents. mdpi.com

| Synthetic Strategy | Core Principle | Potential Advantages for 4-ethoxy-N-hexylbenzamide Production | Key Reagents |

| Mechanochemical Amidation | Use of mechanical force (ball milling) to initiate reaction, often solvent-free. cardiff.ac.uk | Reduced solvent waste, lower energy input, high efficiency. cardiff.ac.uk | 4-ethoxybenzoic acid (or ester), hexylamine, catalytic base (e.g., potassium tert-butoxide). cardiff.ac.uk |

| Triazine-Mediated Dehydro-condensation | Activation of the carboxylic acid by a triazine derivative to facilitate amine coupling. mdpi.com | High yields, very short reaction times, operational simplicity, cost-effective. mdpi.com | 4-ethoxybenzoic acid, hexylamine, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), tertiary amine (e.g., N-methylmorpholine). mdpi.com |

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules, bypassing laborious and expensive trial-and-error synthesis. For 4-ethoxy-N-hexylbenzamide, these methods can be used to predict its properties and guide the design of derivatives with enhanced activity for specific applications.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational tool. science.gov By establishing a mathematical relationship between the structural properties of a series of benzamide (B126) derivatives and their measured biological activity, a predictive model can be built. science.gov This model could then be used to predict the activity of novel, unsynthesized derivatives of 4-ethoxy-N-hexylbenzamide, prioritizing the most promising candidates for synthesis.

Molecular docking is another critical technique, used to predict how a ligand binds to a protein's active site. nottingham.ac.uk If a biological target is hypothesized for 4-ethoxy-N-hexylbenzamide, docking simulations could elucidate its binding mode and affinity. This provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex, information that is invaluable for designing more potent derivatives. nottingham.ac.uk For instance, studies on other substituted benzamides have used docking to understand binding to targets like RET kinase and to guide the design of inhibitors. science.gov

| Computational Technique | Description | Application to 4-ethoxy-N-hexylbenzamide |

| Quantitative Structure-Activity Relationship (QSAR) | Develops statistical models correlating chemical structure with biological activity. science.gov | Predict the activity of novel derivatives to prioritize synthesis; identify key structural features influencing activity. |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a molecule within a biological target's active site. nottingham.ac.uk | Elucidate potential binding modes with hypothesized protein targets; guide structural modifications to improve binding affinity. nottingham.ac.uk |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Create a template for virtual screening of large compound libraries to find new molecules with similar activity profiles. |

| Virtual Screening | Uses computational methods to screen large libraries of compounds in silico to identify those most likely to be active. csmres.co.uk | Rapidly identify potential hit compounds from vast chemical databases for further experimental testing. csmres.co.uk |

Untapped Biological Targets and Mechanistic Hypotheses (In Vitro Explorations)

While the specific biological activities of 4-ethoxy-N-hexylbenzamide are not extensively documented, the broader benzamide class of compounds interacts with a wide range of biological targets. This provides a basis for forming mechanistic hypotheses that can be tested through in vitro explorations.

One potential area of investigation is in cancer therapy. Certain benzamide derivatives have shown promise as inhibitors of key proteins in cancer pathways. For example, N-(6-((7-nitrobenzo[c] cardiff.ac.ukscience.govtandfonline.comoxadiazol-4-yl)thio)hexyl)benzamide, which shares the N-hexylbenzamide core, was developed as an inhibitor of Glutathione (B108866) S-transferase P1-1 (GSTP1-1) . tandfonline.comtandfonline.com GSTP1-1 is overexpressed in many tumors and plays a role in drug resistance and the inhibition of apoptosis. tandfonline.com An initial in vitro screening of 4-ethoxy-N-hexylbenzamide against GSTP1-1 could be a logical first step.

Another plausible target is the Protection of Telomeres 1 (POT1) protein . nottingham.ac.uk POT1 is essential for maintaining telomere integrity, and its inhibition is a promising strategy for cancer treatment. nottingham.ac.uk The design of small molecule inhibitors of POT1 has involved scaffolds containing amide groups, suggesting that benzamide derivatives could fit into the protein's binding pocket. nottingham.ac.uk

| Hypothesized Target | Biological Role & Rationale | Proposed In Vitro Assay |

| Glutathione S-transferase P1-1 (GSTP1-1) | Overexpressed in tumors, confers drug resistance, and inhibits apoptosis. tandfonline.comtandfonline.com Structurally related N-hexylbenzamide derivatives have shown inhibitory activity. tandfonline.com | Enzyme inhibition assay to measure the effect of 4-ethoxy-N-hexylbenzamide on GSTP1-1 catalytic activity. |

| Protection of Telomeres 1 (POT1) | Essential for telomere capping and cancer cell immortality. nottingham.ac.uk Amide-containing scaffolds have been designed as POT1 inhibitors. nottingham.ac.uk | Fluorescence polarization displacement assay to screen for compounds that disrupt the POT1-DNA interaction. nottingham.ac.uk |

| Factor IXa | A serine protease crucial in the blood coagulation cascade. Benzamide-based structures have been developed as potent inhibitors. science.gov | Enzymatic assay to measure the inhibition of Factor IXa activity. |

| Cholinesterases (AChE/BChE) | Enzymes involved in neurotransmission; their inhibition is a target for Alzheimer's disease. Benzamide derivatives have been explored as cholinesterase inhibitors. science.gov | Ellman's spectrophotometric method to determine IC50 values against acetylcholinesterase and butyrylcholinesterase. science.gov |

Integration with High-Throughput Screening Methodologies for Derivative Discovery

To efficiently explore the therapeutic potential of 4-ethoxy-N-hexylbenzamide, its core structure can be used as a starting point for derivative discovery by integrating computational design with high-throughput screening (HTS). This synergistic approach maximizes the efficiency of the discovery process. nih.gov

The process begins with the creation of a virtual library of derivatives. This involves computationally enumerating variations of the 4-ethoxy-N-hexylbenzamide scaffold, such as modifying substituents on the phenyl ring or altering the length and branching of the N-alkyl chain.

Next, the computational models developed in section 7.2 are used to pre-filter this virtual library. csmres.co.uk Techniques like docking and QSAR can predict the most promising compounds, significantly reducing the number of molecules that need to be synthesized and tested experimentally. csmres.co.uk This "in silico" screening enriches the subsequent experimental library with a higher proportion of potential hits. csmres.co.uk

The down-selected, focused library of derivatives is then synthesized and subjected to experimental HTS . nih.gov This involves rapidly testing the compounds against one or more of the hypothesized biological targets (from section 7.3) in an automated fashion. The integration of virtual and high-throughput screening creates a powerful workflow, moving from a single scaffold to a set of optimized lead compounds far more rapidly than traditional methods would allow. csmres.co.uknih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.